tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate
Description
tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is a carbamate-protected amine derivative characterized by its (Z)-configured aminoethylideneamino group and a tert-butyloxycarbonyl (Boc) protective group. This compound is typically employed as an intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry, where the Boc group safeguards the amine functionality during reactions. The (Z)-stereochemistry introduces steric and electronic effects that influence reactivity and molecular interactions, making it distinct from its (E)-isomer or analogs with differing substituents .
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)OC(C)(C)C)/N |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I, :CCl2, Bu3SnH
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amino group .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize various peptides and proteins. It helps in the temporary protection of amino groups during peptide synthesis, ensuring that the desired peptide bonds are formed without unwanted side reactions .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate involves the formation of a stable carbamate bond with the amino group. This bond is resistant to various chemical conditions, allowing for selective reactions to occur. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The tert-butyl carbamate moiety is a common protective strategy across analogs, but substituents on the amino group and backbone variations dictate their chemical behavior. Below is a comparative analysis with two structurally related compounds from the literature:
Compound 1 : tert-Butyl N-[1-[5-[(Z)-(7-Chloro-3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)amino]sulfonyl-2-methoxy-benzoyl]-4-piperidyl]carbamate (46a)
- Substituents : Benzothiazolyl, sulfonyl, methoxy, and piperidyl groups.
- Synthesis : Prepared via coupling of tert-butyl N-(4-piperidyl)carbamate with a benzothiazole-sulfonyl intermediate, achieving 91% yield and 85:15 regioselectivity .
- The sulfonyl group may increase stability toward nucleophiles.
Compound 2 : tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate (Block B)
- Substituents: Azidoethyl amino and propyl groups.
- Synthesis : Synthesized via reductive amination, leveraging the Boc group to protect the amine during azide incorporation .
- Key Features : The azide functionality enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a trait absent in the primary compound.
Primary Compound : tert-Butyl N-[(Z)-1-Aminoethylideneamino]carbamate
- Substituents: (Z)-aminoethylideneamino group.
- Key Features : The planar, conjugated imine group facilitates condensation reactions, while the (Z)-configuration may sterically hinder certain interactions compared to bulkier analogs.
Insights :
- Compound 46a’s high yield reflects efficient coupling under Boc protection, suggesting robustness in multi-step syntheses.
- The primary compound’s (Z)-configuration requires precise stereochemical control during synthesis, which may impact scalability.
Reactivity and Application Comparison
- Primary Compound : The (Z)-imine group is poised for nucleophilic addition or cyclization reactions, making it valuable for constructing heterocycles. Its Boc group is stable under basic conditions but cleaved under acidic conditions.
- Compound 46a : The sulfonyl-benzothiazole moiety likely contributes to pan-Ras inhibitory activity, as seen in related therapeutic candidates .
- Block B : The azide group enables bioconjugation, positioning it as a linker in chemical biology or drug delivery systems .
Stability and Protective Group Strategy
All three compounds utilize Boc protection, but steric and electronic differences influence stability:
- Primary Compound: The (Z)-imine’s conjugation may reduce susceptibility to hydrolysis compared to non-conjugated analogs.
- Block B : The azide introduces thermal instability, requiring cautious handling to avoid decomposition.
Biological Activity
Tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate is an organic compound classified under carbamates, which are derivatives of carbamic acid. This compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties. The compound's structure suggests it may exhibit significant biological activities, particularly as an intermediate in pharmaceutical synthesis.
The chemical formula for this compound is . Its structure includes a tert-butyl group, a carbamate moiety, and an aminoethylideneamino group. The presence of these functional groups can affect the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 174.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High |
This compound has shown potential in various biological activities, primarily through its interactions with enzymes and receptors. Its lipophilicity may enhance its ability to cross cell membranes, increasing its bioavailability and efficacy.
- Anticholinesterase Activity : Similar to other carbamates, this compound may exhibit reversible inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is significant in neurological contexts and could be explored for therapeutic applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of carbamate compounds can exhibit anti-inflammatory effects. For example, related compounds have demonstrated significant inhibition of inflammatory responses in vivo, which could be relevant for treating conditions like arthritis or asthma .
- Antimicrobial Activity : Research indicates that certain carbamate derivatives possess antimicrobial properties, potentially making them candidates for developing new antibiotics or antifungal agents.
Case Study 1: Anticholinesterase Activity
In a study examining the effects of a related carbamate on AChE activity, researchers found that the compound significantly inhibited AChE in vitro, leading to increased acetylcholine levels. This effect was dose-dependent and suggested potential therapeutic applications for cognitive enhancement or treatment of Alzheimer's disease.
Case Study 2: Anti-inflammatory Effects
A series of experiments evaluated the anti-inflammatory activity of various substituted benzamido phenylcarbamates derived from similar structures to this compound. These compounds exhibited promising results in reducing paw edema in carrageenan-induced inflammation models, with inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from tert-butyl carbamate and appropriate amines. Variations in synthetic routes can lead to different derivatives with enhanced or modified biological activities.
Table 2: Related Compounds and Their Activities
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Tert-butyl 2-(methylamino)ethylcarbamate | 122734-32-1 | Anticholinesterase activity |
| Tert-butyl (2-aminoethyl)carbamate hydrochloride | 79513-35-2 | Anti-inflammatory effects |
| Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
